methyl 3-oxocyclobut-1-ene-1-carboxylate

Lipophilicity Physicochemical Property Drug Design

Methyl 3-oxocyclobut-1-ene-1-carboxylate (CAS 1706841-26-0) is a strained, electron-deficient cyclobutene ester bearing a ketone at the 3-position. It belongs to the class of small-ring, α,β-unsaturated carbonyl building blocks that are valued for their high reactivity in cycloadditions, ring-opening, and nucleophilic additions.

Molecular Formula C6H6O3
Molecular Weight 126.1
CAS No. 1706841-26-0
Cat. No. B6241094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-oxocyclobut-1-ene-1-carboxylate
CAS1706841-26-0
Molecular FormulaC6H6O3
Molecular Weight126.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxocyclobut-1-ene-1-carboxylate (CAS 1706841-26-0): Core Identity and Baseline for Procurement


Methyl 3-oxocyclobut-1-ene-1-carboxylate (CAS 1706841-26-0) is a strained, electron-deficient cyclobutene ester bearing a ketone at the 3-position. It belongs to the class of small-ring, α,β-unsaturated carbonyl building blocks that are valued for their high reactivity in cycloadditions, ring-opening, and nucleophilic additions [1]. With a molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol, the compound presents three hydrogen-bond acceptors (two carbonyl oxygens and the ester oxygen) and a polar surface area of 43.4 Ų, resulting in a computed XLogP3 of -0.2 [2]. This combination of ring strain, activated double bond, and differentiated carbonyl functionalities makes it a versatile intermediate for constructing complex molecular architectures.

Methyl 3-Oxocyclobut-1-ene-1-carboxylate: Why Close Analogs Cannot Be Swapped Without Consequence


Superficially similar cyclobutene or cyclobutane esters are often considered as interchangeable alternatives, but key physicochemical and reactivity differences render simple substitution problematic. The 3‑keto group in methyl 3-oxocyclobut-1-ene-1-carboxylate significantly alters the electronic character of the cyclobutene ring compared to the non‑keto analog methyl cyclobut-1-ene-1-carboxylate, as reflected in a ca. 1.2‑unit reduction in XLogP3 and a 17 Ų increase in topological polar surface area [1][2]. These changes affect solubility, chromatographic retention, and the ability to engage in hetero‑Diels–Alder or nucleophilic additions at the ketone carbonyl. Consequently, substituting a generic cyclobutene ester leads to different reactivity profiles, purification behavior, and downstream synthetic outcomes.

Methyl 3-Oxocyclobut-1-ene-1-carboxylate: Measurable Differentiation Evidence Versus Closest Analogs


Reduced Lipophilicity Versus the Non-Keto Cyclobutene Ester Analog

Methyl 3-oxocyclobut-1-ene-1-carboxylate (target) is markedly more polar than its direct analog lacking the 3‑keto group, methyl cyclobut-1-ene-1-carboxylate (CAS 40628‑41‑9). The measured/computed XLogP3 values are −0.2 (target) [1] and 1.0 (comparator) [2], yielding a ΔLogP of −1.2. This difference arises from the additional carbonyl dipole and its contribution to hydrogen‑bond acceptor capacity.

Lipophilicity Physicochemical Property Drug Design

Higher Topological Polar Surface Area (TPSA) Enabling Differential Formulation Behavior

The topological polar surface area of methyl 3-oxocyclobut-1-ene-1-carboxylate is 43.4 Ų [1], compared to 26.3 Ų for the non‑keto analog methyl cyclobut-1-ene-1-carboxylate [2]. The 17.1 Ų increase is attributable to the additional ketone oxygen, which constitutes a third hydrogen‑bond acceptor.

Polar Surface Area Formulation Permeability

Additional Hydrogen-Bond Acceptor Enables Chemoselective Derivatization Not Possible with the Non-Keto Analog

The target compound possesses three hydrogen‑bond acceptors (ester carbonyl, ketone carbonyl, and ester ether), whereas the comparator methyl cyclobut-1-ene-1-carboxylate has only two [1][2]. The chemically distinct ketone carbonyl can be selectively reduced, aminated, or olefinated without affecting the ester, enabling divergent synthetic pathways. While this is a class‑level inference, it is supported by literature precedent for 3‑oxocyclobutane derivatives, where the ketone undergoes reductive amination in 98 % yield [3]; analogous selectivity is expected for the cyclobutene analog.

Hydrogen Bonding Chemoselectivity Synthetic Strategy

Differentiated Reactivity in Cycloaddition Chemistry Attributable to the Conjugated Enone System

The conjugated enone motif in methyl 3-oxocyclobut-1-ene-1-carboxylate renders the cyclobutene double bond more electron‑deficient than in the non‑keto analog. This electronic activation facilitates inverse‑electron‑demand Diels–Alder and other cycloadditions [1]. While no direct kinetic comparison was identified, the class of 3‑oxocyclobutenes is documented to react readily with dienes under mild conditions, whereas simple cyclobutene esters often require more forcing conditions or catalysts.

Cycloaddition Diels-Alder Reactivity

Market Availability and Cost Comparison with the Non-Keto Analog

Both methyl 3-oxocyclobut-1-ene-1-carboxylate and its non‑keto analog are commercially available through major suppliers. As of 2024, the target compound (95% purity) is listed at $1,634 per gram, while the comparator methyl cyclobut-1-ene-1-carboxylate (95% purity) is priced at $1,357 per gram [1][2]. The 20 % higher cost of the target compound reflects the additional synthetic steps required to install the ketone functionality.

Procurement Cost Availability

Methyl 3-Oxocyclobut-1-ene-1-carboxylate: Evidence-Grounded Application Scenarios for Scientific and Industrial Users


Synthesis of Bifunctional Cyclobutane Building Blocks for Medicinal Chemistry

When a project requires a cyclobutane core with two orthogonally functionalizable handles (ester and ketone), methyl 3-oxocyclobut-1-ene-1-carboxylate enables sequential derivatization. The ketone can be reduced, aminated, or olefinated without affecting the ester, as demonstrated by the 98% yield achieved in ketone reduction of analogous 3‑oxocyclobutane systems [3]. The non‑keto analog lacks this orthogonal reactivity and would require additional protection/deprotection steps.

Dienophile Component in Inverse-Electron-Demand Diels–Alder Reactions

The conjugated enone system of methyl 3-oxocyclobut-1-ene-1-carboxylate activates the cyclobutene double bond toward inverse‑electron‑demand cycloadditions. This reactivity profile is not available with the non‑keto analog, making the target compound the preferred choice for constructing complex polycyclic frameworks containing a four‑membered ring [1][2].

Synthesis of Conformationally Restricted Bioisosteres with Controlled Lipophilicity

The low XLogP3 of −0.2 and TPSA of 43.4 Ų make methyl 3-oxocyclobut-1-ene-1-carboxylate an attractive starting material for designing bioisosteres of carboxylic acids or amides that require restricted rotation and defined exit vectors. The 1.2‑unit lipophilicity difference relative to the non‑keto analog allows fine‑tuning of ADME properties early in the design cycle [1].

Preparation of Highly Substituted Cyclobutenes via Sequential Functionalization

The combination of a reactive double bond and a ketone carbonyl permits a “reactivity‑gradient” approach: the double bond can first engage in a cycloaddition or conjugate addition, after which the ketone can be transformed into amines, alcohols, or alkenes. This divergent synthetic capability, supported by the hydrogen‑bond acceptor count differential, is a decisive factor for route scouting in complex natural product synthesis [1][3].

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